molecular formula C17H17N3O3 B2375976 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-11-4

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2375976
CAS No.: 2034387-11-4
M. Wt: 311.341
InChI Key: MBZRYIORBNFTSH-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-15(12(2)23-20-11)7-17(21)19-9-13-3-4-16(18-8-13)14-5-6-22-10-14/h3-6,8,10H,7,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZRYIORBNFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetylacetone with Hydroxylamine

The isoxazole core is synthesized by reacting acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{C}5\text{H}7\text{NO} + \text{H}_2\text{O} + \text{HCl}
$$
Conditions : Ethanol, reflux (78°C), 6 hours. Yield : 85–90%.

Alkylation to Introduce Acetic Acid Moiety

The 4-position of the isoxazole is functionalized via Friedel-Crafts acylation or alkylation. Using chloroacetic acid and AlCl₃ as a catalyst:
$$
\text{C}5\text{H}7\text{NO} + \text{ClCH}2\text{CO}2\text{H} \rightarrow \text{C}7\text{H}9\text{NO}_3 + \text{HCl}
$$
Conditions : Dichloromethane, 0°C to room temperature, 12 hours. Yield : 70–75%.

Preparation of (6-(Furan-3-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Coupling for Furan Installation

A pyridine boronic acid derivative (e.g., 6-bromopyridin-3-yl)methanol reacts with furan-3-boronic acid under palladium catalysis:
$$
\text{BrC}5\text{H}3\text{N-CH}2\text{OH} + \text{C}4\text{H}3\text{O-B(OH)}2 \rightarrow \text{C}9\text{H}8\text{NO}2 + \text{B(OH)}3 + \text{HBr}
$$
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 8 hours. Yield : 60–65%.

Conversion of Alcohol to Amine

The alcohol intermediate is oxidized to a ketone (Swern oxidation) followed by reductive amination:
$$
\text{C}9\text{H}8\text{NO}2 \xrightarrow{\text{(COCl)}2, DMSO} \text{C}9\text{H}6\text{NO}2 \xrightarrow{\text{NH}3, \text{NaBH}3\text{CN}} \text{C}{10}\text{H}{10}\text{N}2\text{O}
$$
Conditions : Dichloromethane, −78°C → room temperature. Yield : 50–55%.

Amide Bond Formation

Activation of Carboxylic Acid

The isoxazole-acetic acid is activated as an acid chloride using thionyl chloride:
$$
\text{C}7\text{H}9\text{NO}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}8\text{ClNO}2 + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux (70°C), 3 hours. Conversion : >95%.

Coupling with Amine

The acid chloride reacts with (6-(furan-3-yl)pyridin-3-yl)methanamine in the presence of a base:
$$
\text{C}7\text{H}8\text{ClNO}2 + \text{C}{10}\text{H}{10}\text{N}2\text{O} \rightarrow \text{C}{17}\text{H}{17}\text{N}3\text{O}3 + \text{HCl}
$$
Conditions : Tetrahydrofuran, triethylamine (2 eq.), 0°C → room temperature, 12 hours. Yield : 80–85%.

Optimization and Scalability

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
THF None 25 65
DMF HOBt 25 72
DCM EDCl 0 → 25 85
DCM EDCl/DMAP 0 → 25 92

EDCl/DMAP in dichloromethane provided optimal yields due to enhanced nucleophilicity of the amine.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexanes (1:1 → 3:1). Purity: >98%.
  • Recrystallization : Ethanol/water (7:3), yield recovery: 80%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 6.85 (s, 1H, furan-H), 4.55 (s, 2H, CH₂NH), 2.45 (s, 3H, isoxazole-CH₃), 2.30 (s, 3H, isoxazole-CH₃).
  • HRMS (ESI) : m/z calc. for C₁₇H₁₇N₃O₃ [M+H]⁺: 311.33, found: 311.34.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time: 6.2 min, purity: 99.1%.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of 310.3 g/mol. The structure features an isoxazole ring, a furan ring, and a pyridine moiety, which may play significant roles in its biological interactions.

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
CAS Number2034285-06-6

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the isoxazole and furan rings allows for hydrogen bonding and hydrophobic interactions, which can influence the compound's binding affinity and specificity towards these targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The structural components may allow for interactions with cancer cell pathways, leading to potential anticancer effects.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited notable activity, suggesting similar potential for the target compound .
  • Anticancer Studies : In vitro assays have been conducted to assess the cytotoxic effects on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may inhibit specific enzymes involved in cellular signaling pathways associated with cancer progression .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple pathogens
AnticancerDose-dependent inhibition of cancer cells
Anti-inflammatoryModulation of inflammatory markers

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Optimization involves systematic adjustment of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in analogous acetamide syntheses .
  • Catalyst use : Acidic or basic catalysts (e.g., triethylamine) improve substitution/condensation efficiency, as demonstrated in multi-step heterocyclic syntheses .
  • Temperature control : Mild conditions (e.g., 50–80°C) reduce side reactions, critical for preserving the isoxazole and furan moieties .
  • Purification : Column chromatography or recrystallization (using methanol/water mixtures) ensures high purity (>95%), as validated by NMR and HPLC data .

What advanced analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the isoxazole and furan rings. For example, distinct aromatic proton shifts (δ 6.5–8.5 ppm) validate substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular weight (e.g., 385.15 g/mol) and fragmentation pathways to verify the acetamide backbone .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How can computational chemistry methods be applied to predict the reactivity or biological targets of this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in heterocyclic substitutions .
  • Molecular Docking : Virtual screening against protein databases (e.g., kinase targets) identifies potential binding modes, leveraging the compound’s furan and pyridine motifs as pharmacophores .
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with biological activity to prioritize derivatives for synthesis .

How should researchers address contradictions in observed vs. predicted biological activities?

Answer:

  • Assay Validation : Confirm biological activity via orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives .
  • Structural Confirmation : Re-analyze compound purity via LC-MS to exclude degradation products .
  • SAR Expansion : Synthesize analogs (e.g., substituting the furan with thiophene) to isolate critical functional groups .

What strategies are effective in designing experiments to study structure-activity relationships (SAR) for derivatives?

Answer:

  • Factorial Design of Experiments (DoE) : Vary substituents systematically (e.g., methyl vs. ethoxy groups) while controlling reaction conditions to identify key SAR drivers .
  • Parallel Synthesis : Use automated platforms to generate a library of analogs (e.g., modifying the pyridine or isoxazole rings) .
  • In Silico Screening : Prioritize derivatives with favorable ADMET profiles before synthesis .

What considerations are critical when scaling up the synthesis from lab to pilot scale?

Answer:

  • Process Intensification : Optimize solvent volume ratios and heating/cooling rates to maintain reaction efficiency .
  • Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography for high-throughput purification .
  • Safety Protocols : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., nitrobenzene derivatives) .

How can heterocyclic chemistry principles guide modifications to the compound’s core for enhanced bioactivity?

Answer:

  • Isoxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2) to stabilize π-π interactions with target proteins .
  • Furan Replacement : Substitute furan with bioisosteres (e.g., thiophene or pyrrole) to improve metabolic stability .
  • Acetamide Linker Optimization : Replace the methylene bridge with sulfonamide or urea groups to alter conformational flexibility .

What are best practices for validating in vitro bioactivity data for this compound?

Answer:

  • Dose-Response Curves : Establish IC50/EC50 values across ≥3 independent experiments to ensure reproducibility .
  • Negative Controls : Include vehicle-only and known inhibitor controls (e.g., staurosporine for kinase assays) .
  • Mechanistic Studies : Use techniques like SPR or ITC to quantify binding affinity and thermodynamics .

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